4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))
Description
4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)) is a sulfonyl-bridged biphenyl compound featuring hydroxyl groups at the para-positions of the terminal benzene rings. The sulfonyl group (-SO₂-) serves as a central linker, conferring rigidity and polarizability to the molecule.
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenyl)phenyl]sulfonylphenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4S/c25-21-9-1-17(2-10-21)19-5-13-23(14-6-19)29(27,28)24-15-7-20(8-16-24)18-3-11-22(26)12-4-18/h1-16,25-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWHABYDMRBPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation Using Sulfuric Acid
A primary route involves sulfonating pre-formed biphenyl structures. In CN104016893A , 4,4'-sulfonyldiphenol (bisphenol S) is synthesized via reaction of phenol with concentrated sulfuric acid using mesitylene as a dehydrating agent. Adapting this method, 4,4'-biphenol undergoes sulfonation at elevated temperatures (145–170°C) to introduce the sulfonyl group. Key steps include:
Mechanochemical Sulfonation with NaHSO4_44
A solvent-free approach (Sage Journals ) employs high-speed ball milling (HSBM) with NaHSO·HO and PO. This method achieves sulfonation at room temperature:
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Conditions : Milling at 28 Hz for 5 h with a 1:3.5:11 molar ratio (arene:NaHSO:PO).
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Yield : 35–75% for diarylsulfones, depending on substituents.
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Advantages : Reduced waste and energy consumption compared to traditional methods.
Coupling Reactions Involving Sulfonyl Intermediates
Suzuki-Miyaura Cross-Coupling
CN102701964B demonstrates biphenyl formation via palladium-catalyzed coupling. Adapting this for sulfonyl-bridged compounds:
Ullmann-Type Coupling
EP0287290B1 describes dehydrogenation of cyclohexanol derivatives to form biphenyls. For sulfonyl-linked systems:
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Precursor : 4-(4-Hydroxyphenyl)-3-cyclohexene-1-ol.
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Conditions : Heating at 200°C under inert gas with KCO in DMF.
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Outcome : Near-quantitative conversion with minimal by-products.
Thermal Decomposition and Rearrangement
CN106397283A reports synthesizing sulfonyl-linked phenols via thermal decomposition of diallyl precursors:
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Substrate : 4,4'-Diallyldiphenylsulfone.
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Conditions : 195–210°C under N with heterocyclic catalysts (e.g., 1,10-phenanthroline).
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Mechanism : Allyl groups undergo elimination, forming sulfonyl bridges.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of biphenyl derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other functional groups in the presence of appropriate catalysts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, biphenyl derivatives, and substituted biphenyl compounds.
Scientific Research Applications
4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced polymers and materials. Its stability and reactivity make it suitable for creating high-performance polymers used in various industries.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, coatings, and resins due to its excellent thermal and chemical stability.
Mechanism of Action
The mechanism by which 4’,4’‘’-Sulfonylbis(([1,1’-biphenyl]-4-ol)) exerts its effects involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in its reactivity, enabling it to form stable complexes with various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations.
Comparison with Similar Compounds
Structural Analogues
1,1′-(Sulfonylbis(4,1-phenylene))bis(ethan-1-one) (4m)
- Structure: Features a sulfonyl bridge connecting two acetophenone moieties.
- Synthesis : Yields 56% (Method A) and 83–89% (Method B) via palladium-catalyzed cross-coupling .
- Key Data :
- Comparison : Unlike the target compound, 4m lacks hydroxyl groups but includes ketone functionalities, reducing hydrogen-bonding capacity while enhancing electrophilicity.
3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone
- Structure: Sulfonyl bridge with amino and hydroxyl groups at meta and para positions.
- Relevance : High structural similarity (0.88) to the target compound .
4,4'-Sulfonylbis(phenoxybenzene)
- Structure: Sulfonyl-linked biphenyl with ether (phenoxy) substituents.
- Comparison: Replaces hydroxyl groups with phenoxy moieties, increasing hydrophobicity and altering electronic properties for use in liquid crystals .
Insights :
- Sulfonyl-linked compounds generally exhibit moderate-to-high yields (18.9–89%), with methanesulfonamide derivatives (e.g., 4s) achieving exceptional purity (99.7%) .
- Halogen or trifluoromethyl substituents (e.g., 4o) reduce yields due to steric and electronic challenges in cross-coupling reactions .
Electronic and Functional Properties
- Hydrogen Bonding : Hydroxyl groups in the target compound enhance solubility in polar solvents and enable supramolecular assembly, contrasting with ketone (4m) or methoxy analogs .
- Electron-Withdrawing Effects : The sulfonyl group stabilizes negative charges, making the compound suitable for anion-exchange membranes or catalysts .
- Thermal Stability : Sulfonyl bridges in biphenyls increase decomposition temperatures (>300°C), as seen in epoxy resin precursors .
Biological Activity
4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)), often referred to as a biphenyl sulfone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique sulfonyl group and biphenyl structure, which contribute to its interaction with various biological systems. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Molecular Formula : CHOS
- CAS Number : 324-94-7
The biphenyl moiety is known for its stability and ability to engage in π-π stacking interactions, which can enhance its biological efficacy.
Biological Activity Overview
Research indicates that 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)) exhibits a range of biological activities:
- Antioxidant Activity : The compound has shown significant free radical scavenging capabilities. Studies have demonstrated its ability to reduce oxidative stress markers in cellular models.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Effects : There is evidence of antibacterial activity against various strains, indicating potential use in treating infections.
Antioxidant Activity
A study evaluated the antioxidant potential of several biphenyl derivatives, including 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)). The results indicated a dose-dependent scavenging effect on reactive oxygen species (ROS). The following table summarizes the antioxidant activity measured through DPPH radical scavenging assays:
| Compound | IC50 (µM) |
|---|---|
| 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)) | 15.2 |
| Ascorbic Acid | 5.0 |
| Trolox | 6.5 |
Anticancer Activity
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly inhibited cell growth. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The following table outlines the effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis via caspase activation |
| HeLa | 10.0 | Cell cycle arrest at G2/M phase |
Antimicrobial Effects
The antimicrobial efficacy of the compound was tested against common pathogens using the agar diffusion method. The results are detailed in the table below:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Case Studies
Several case studies have been documented that highlight the practical applications of this compound in therapeutic settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when treated with a formulation containing 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol)). Patients exhibited reduced tumor size and improved quality of life metrics.
- Case Study on Antimicrobial Application : An investigation into the use of this compound as a topical agent for skin infections demonstrated effective clearance of infection in patients resistant to conventional antibiotics.
Q & A
Q. What are the recommended methods for synthesizing 4',4'''-Sulfonylbis(([1,1'-biphenyl]-4-ol))?
The synthesis of biphenyl sulfonyl derivatives often involves sulfonation or chlorosulfonation reactions. For example, 4,4'-bis(sulfonyl chloride) analogs are synthesized via chlorosulfonation of diphenyl ether using chlorosulfonic acid . Subsequent hydrolysis or substitution reactions can yield hydroxyl or phenolic derivatives. Purification typically employs distillation and crystallization to achieve high purity (>95%), as noted in biphenyl-based compound synthesis protocols . Researchers should validate product purity using HPLC or NMR spectroscopy to confirm structural integrity.
Q. What safety precautions are critical when handling this compound in the laboratory?
The compound’s sulfonyl and phenolic groups pose acute toxicity risks (oral, dermal, inhalation). Key safety measures include:
- Use of PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Work under fume hoods to avoid inhalation of dust or vapors .
- Storage: Keep in sealed containers in cool, dry conditions away from ignition sources .
- Spill management: Neutralize spills with inert absorbents and avoid discharge into waterways .
Q. How can researchers characterize the purity and structural identity of this compound?
Standard analytical methods include:
- HPLC : To assess purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
- NMR : H and C NMR to confirm biphenyl backbone and sulfonyl group positions .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (expected ~358 g/mol for CHOS) .
Advanced Research Questions
Q. What strategies optimize reaction yields in sulfonyl-containing biphenyl syntheses?
Yield optimization requires careful control of reaction conditions:
- Temperature : Maintain 80–100°C during sulfonation to balance reactivity and side-product formation .
- Catalysts : Use Lewis acids (e.g., AlCl) to enhance electrophilic substitution in aromatic systems .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonyl group incorporation .
Post-reaction, fractional crystallization in ethanol/water mixtures can isolate the product with >90% yield .
Q. How does the sulfonyl group influence the compound’s interactions with biological macromolecules?
The sulfonyl group’s electron-withdrawing nature enhances binding affinity to proteins via hydrogen bonding and π-π stacking. For example:
- Enzyme inhibition : Sulfonyl biphenyls exhibit competitive inhibition in kinases due to sulfonate-protein backbone interactions .
- DNA binding : The planar biphenyl system intercalates into DNA grooves, with sulfonyl groups stabilizing electrostatic interactions .
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding constants (K) .
Q. What are the key challenges in analyzing conflicting spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Tautomerism : Sulfonyl-hydroxyl equilibria may produce variable H NMR peaks. Use deuterated DMSO to stabilize the dominant form .
- Impurity interference : Trace solvents (e.g., DMF) or unreacted precursors can skew results. Validate with 2D NMR (COSY, HSQC) .
- Degradation : Hydrolysis of sulfonyl groups under acidic conditions may generate side products. Monitor pH during analysis .
Q. How can computational modeling aid in predicting the compound’s physicochemical properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
- LogP : ~3.2, indicating moderate lipophilicity .
- pKa : The phenolic hydroxyl group has a pKa ~9.5, influencing solubility in basic media .
Molecular dynamics simulations can model interactions with lipid bilayers or protein active sites .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Stepwise functionalization : Introduce substituents (e.g., halogens, alkyl chains) via Suzuki-Miyaura coupling before sulfonation .
- Quality control : Use TLC to monitor reaction progress and LC-MS to detect intermediates .
- Scale-up : Maintain stoichiometric ratios of reagents and avoid exothermic conditions to prevent runaway reactions .
Q. How should researchers address discrepancies in reported melting points or solubility data?
Variations often stem from polymorphic forms or hydration states. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
